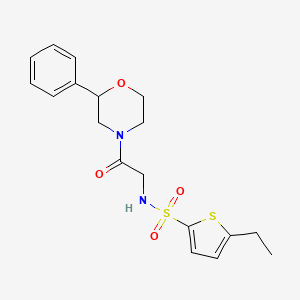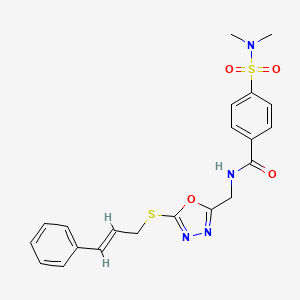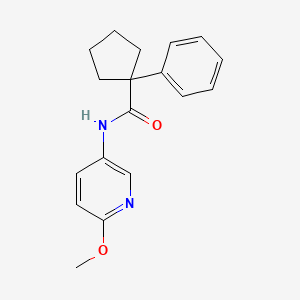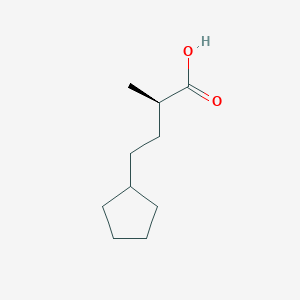![molecular formula C18H16BrN3O4 B2842010 Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683779-02-4](/img/structure/B2842010.png)
Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound has been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The reaction mass was then poured into crushed ice, and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound was established using single crystal X-ray diffraction (SCXRD) . In the crystal packing, the molecules are linked via N2–H2 A ···N1 and N2–H2 B ···O2, which results in the adjacent R (_ {2}^ {2}) (12) and R (_ {4}^ {2}) (20) centrosymmetric dimers running parallel to “ bc ” plane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions involving the use of phosphorus oxychloride at 105°C . The reaction mass was then poured into crushed ice, and extracted with ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, which was established using SCXRD . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Applications
Pyrimidine derivatives have been investigated for their antiviral properties. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted with various groups have shown marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003). Additionally, pyrimidine derivatives have exhibited high in vitro antibacterial activity against anaerobic organisms, suggesting their utility in combating bacterial infections (Roth et al., 1989).
Enzyme Inhibition
Some pyrimidine compounds have been identified as inhibitors of carbonic anhydrase isoenzymes, which play a critical role in various physiological processes. These inhibitors could have therapeutic applications in conditions such as glaucoma, epilepsy, and cancer (Boztaş et al., 2015).
Synthetic Applications
Pyrimidine and its derivatives are valuable intermediates in organic synthesis, offering pathways to a variety of complex molecules. For example, pyrimidine derivatives have been used as building blocks in the synthesis of diverse heterocyclic compounds, demonstrating their versatility in organic synthesis (Sharma & Mahajan, 1997).
Mecanismo De Acción
Propiedades
IUPAC Name |
prop-2-enyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-3-8-26-17(24)12-9(2)20-15-14(16(23)22-18(25)21-15)13(12)10-4-6-11(19)7-5-10/h3-7,13H,1,8H2,2H3,(H3,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJXNDVKWRFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=C(C=C3)Br)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2841927.png)



![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)



![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)

![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)